molecular formula C10H12N2 B1297478 3-((Ethylamino)methyl)benzonitrile CAS No. 90389-97-2

3-((Ethylamino)methyl)benzonitrile

Cat. No. B1297478
CAS RN: 90389-97-2
M. Wt: 160.22 g/mol
InChI Key: HBNIUVPIZQUBQO-UHFFFAOYSA-N
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Description

3-((Ethylamino)methyl)benzonitrile is a chemical compound with the molecular formula C10H12N2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . Another study reports the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles .


Molecular Structure Analysis

The molecular structure of 3-((Ethylamino)methyl)benzonitrile can be analyzed based on its molecular formula C10H12N2 . A study on a similar compound, 4-(3-aminophenyl)benzonitrile, used Density Functional Theory to study the molecular structure .

Scientific Research Applications

Drug Discovery: N-Heterocycle Synthesis

“3-((Ethylamino)methyl)benzonitrile” plays a crucial role in the synthesis of N-heterocyclic compounds , which are foundational structures in many pharmaceuticals. The compound’s ability to participate in metal-catalyzed denitrogenative reactions is particularly valuable for creating nitrogen-rich pharmacophores, essential for developing new clinical targets and drug candidates .

Organic Synthesis: C-H Amidation

In organic chemistry, this compound is used as an amino source in copper-catalyzed C–H amidation reactions . These reactions are pivotal for constructing complex molecules from simple substrates, contributing significantly to the field of organic synthesis .

Material Science: Functional Organic Materials

The versatility of “3-((Ethylamino)methyl)benzonitrile” extends to material science, where it’s used in the synthesis of quinazoline derivatives . These derivatives are integral to creating functional organic materials with a wide range of applications, including electronics and photonics .

Catalysis: Transition Metal-Catalyzed Reactions

This compound is instrumental in transition metal-catalyzed reactions , which are a cornerstone of modern synthetic chemistry. Its use in these reactions enables the development of novel catalytic processes, enhancing efficiency and selectivity in chemical transformations .

Pharmacology: Modifying Physicochemical Properties

“3-((Ethylamino)methyl)benzonitrile” derivatives can modify solubility, lipophilicity, and polarity of molecules, thereby enhancing their potency, selectivity, and metabolic stability. This is particularly important in the optimization of drug candidates for better therapeutic profiles .

Green Chemistry: Electrochemical Approaches

The compound’s application in electrochemical approaches for direct C–H amidation aligns with the principles of green chemistry. It offers a milder, more environmentally friendly alternative to traditional methods, reducing the need for harsh conditions and strong oxidants .

Bioactive Compound Synthesis: Alkaloid Analogues

In the synthesis of bioactive compounds, “3-((Ethylamino)methyl)benzonitrile” is used to create analogues of naturally occurring alkaloids. These analogues have diverse bioactivities and are important for the discovery of new therapeutic agents .

Analytical Chemistry: Spectroscopy and Chromatography

Lastly, the compound finds use in analytical chemistry, where its derivatives are often standards or reagents in spectroscopy and chromatography . This aids in the identification and quantification of substances within complex mixtures .

properties

IUPAC Name

3-(ethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIUVPIZQUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238126
Record name Benzonitrile, 3-((ethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90389-97-2
Record name 3-[(Ethylamino)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-((ethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-((ethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Bromomethyl)benzonitrile (20.0 g, 0.1 mol) was added portion wise into a 2M solution of ethylamine in THF (150 mL) at 0° C. After 5 hours, the reaction mixture was concentrated under vacuum. The residue was taken up with water and extracted with DCM. The organic layer was dried over sodium sulphate and evaporated under reduced pressure to afford the title compound as yellow liquid (12 g, 73%). 1H NMR (DMSO-d6, 400 MHz) δ 7.75 (s, 1H), 7.67 (d, 2H), 7.50 (m, 1H), 3.71 (s, 2H), 2.46 (m, 2H), 0.99 (m, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
73%

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